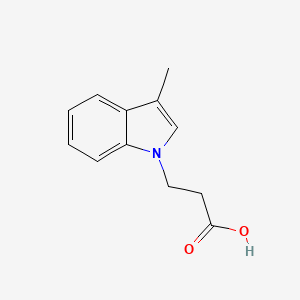

3-(3-methyl-1H-indol-1-yl)propanoic acid

説明

3-(3-methyl-1H-indol-1-yl)propanoic acid is a derivative of indole, which is a bacterial metabolite with antioxidant and neuroprotective activities . It is known to scavenge ABTS radicals in a cell-free assay when used at concentrations ranging from 50 to 150 μM and decreases hydrogen peroxide-induced malondialdehyde (MDA) levels in rat striatal membranes .

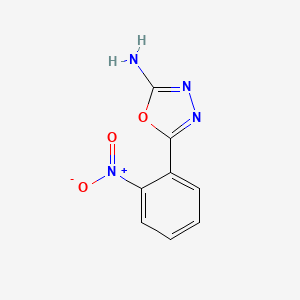

Molecular Structure Analysis

The molecular formula of 3-(3-methyl-1H-indol-1-yl)propanoic acid is C12H13NO2 . The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 408.4±28.0 °C at 760 mmHg, and a flash point of 200.8±24.0 °C . It has a molar refractivity of 58.2±0.5 cm3, and its molar volume is 173.2±7.0 cm3 .科学的研究の応用

Medicine: Anti-inflammatory and Analgesic Properties

3-(3-methyl-1H-indol-1-yl)propanoic acid: has shown potential in the field of medicine due to its structural similarity to indole derivatives that exhibit anti-inflammatory and analgesic activities . These properties could make it a candidate for the development of new therapeutic drugs that could potentially offer alternatives to traditional medications like indomethacin and celecoxib, with possibly fewer side effects.

Agriculture: Plant Growth Regulation

In agriculture, compounds similar to 3-(3-methyl-1H-indol-1-yl)propanoic acid are known to act as auxins . Auxins are a class of plant hormones that play a crucial role in coordinating various growth and behavioral processes in the plant’s life cycle, including cell elongation in plant stems. This compound could be used to regulate plant growth, which is vital for crop yield optimization.

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that indole derivatives can have diverse modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

One study suggests that a similar compound, 3-(1-methyl-1h-indol-3-yl)propanoic acid, can block the interaction between mammalian cells and bladder cancer cells .

特性

IUPAC Name |

3-(3-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMBLVFDTDJZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351923 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methyl-1H-indol-1-yl)propanoic acid | |

CAS RN |

57662-47-2 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

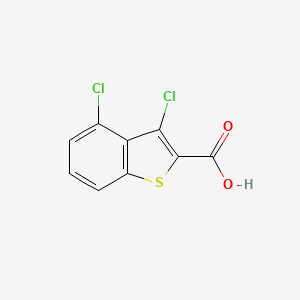

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 3-(3-methyl-1H-indol-1-yl)propanoic acid in the context of Mycobacterium abscessus?

A1: The research paper focuses on understanding the structural basis of how 3-(3-methyl-1H-indol-1-yl)propanoic acid interacts with a specific enzyme from Mycobacterium abscessus called Phosphopantetheine adenylyltransferase. [] This enzyme plays a crucial role in bacterial metabolism, and understanding how molecules like 3-(3-methyl-1H-indol-1-yl)propanoic acid bind to it could pave the way for developing new antibiotics targeting this enzyme. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)